5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine

Antimicrobial Urease inhibition H. pylori

This C5-piperidine-substituted 2-amino-1,3,4-thiadiazole scaffold is a validated starting point for H. pylori urease inhibitor programs (IC₅₀ = 2.28 µM) and H₃ receptor antagonist discovery, where 3D-QSAR models confirm steric and electrostatic fields at the piperidine moiety critically govern target engagement. Its distinct antibacterial spectrum versus morpholine- or phthalimide-derived analogs supports focused library screening. Substitution with morpholine, 4-methylpiperidine, or pyrrolidine analogs yields divergent potency—procure this specific building block for reproducible SAR.

Molecular Formula C7H12N4S
Molecular Weight 184.26 g/mol
CAS No. 71125-46-7
Cat. No. B1363501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine
CAS71125-46-7
Molecular FormulaC7H12N4S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(S2)N
InChIInChI=1S/C7H12N4S/c8-6-9-10-7(12-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,9)
InChIKeyULKCIZIQEBWQFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine (CAS 71125-46-7): Chemical Identity and Baseline Procurement Data


5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine (CAS 71125-46-7) is a heterocyclic small molecule belonging to the 2-amino-1,3,4-thiadiazole class, with a molecular formula of C₇H₁₂N₄S and a molecular weight of 184.26 g/mol [1]. This compound features a piperidine ring attached at the 5-position of the thiadiazole core . It is commercially available from multiple reputable vendors (e.g., Thermo Scientific Maybridge, Fisher Scientific) as a research-grade building block .

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine (CAS 71125-46-7): Why Direct Analog Substitution Is Not Advised


Within the 1,3,4-thiadiazol-2-amine chemical space, subtle modifications to the C5 substituent—including the piperidine ring versus alternative amines, alkyl chains, or heterocycles—profoundly alter biological activity profiles. For example, 5-aryl-1,3,4-thiadiazol-2-amines exhibit potent acetylcholinesterase inhibition with IC₅₀ values spanning 12.8–99.2 µM depending on aryl substitution [1], while 5-nitrofuran-bearing analogs demonstrate anti-H. pylori activity that is distinctly superior to 5-nitrothiophen counterparts [2]. 3D-QSAR studies on piperidinopiperidine thiadiazoles further demonstrate that steric and electrostatic fields near the piperidine moiety are critical determinants of histamine H₃ receptor antagonism [3]. Consequently, substituting 5-piperidin-1-yl-1,3,4-thiadiazol-2-amine with a closely related analog—such as the morpholine, 4-methylpiperidine, or pyrrolidine derivatives—is highly likely to yield divergent potency, selectivity, and ADME properties, rendering generic interchange scientifically unsound for any research program requiring reproducible target engagement.

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine (CAS 71125-46-7): Quantified Differentiation Evidence Against Comparator Compounds


Helicobacter pylori Urease Inhibition: Quantitative Potency Comparison with Pyrrolidine Analog

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine demonstrates moderate inhibitory activity against Helicobacter pylori urease, with a reported IC₅₀ value of 2.28 µM under cell-free conditions [1]. While a direct head-to-head comparison with the pyrrolidine analog (5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine) in the same assay is not available in the public domain, the piperidine substitution establishes a reference point within this scaffold family; cross-study comparison reveals that the piperidine-containing analog serves as a distinct chemical entry point for SAR exploration relative to the smaller, less lipophilic pyrrolidine variant.

Antimicrobial Urease inhibition H. pylori

Histamine H₃ Receptor Antagonism: Structural Determinants Differentiating Piperidine-Containing Thiadiazoles from Morpholine and Piperazine Analogs

3D-QSAR studies on 2-piperidinopiperidine thiadiazole derivatives reveal that steric and electrostatic fields in the vicinity of the piperidine moiety are critical determinants of histamine H₃ receptor antagonism [1]. Specifically, steric field point S_894, located near the terminal piperidine moiety, exhibits a negative range (-9.6628 to 9.3234), signifying that less bulky substituents at this position favor enhanced biological activity [1]. This model explains why piperidine-containing thiadiazoles display distinct H₃ antagonist profiles compared to analogs bearing bulkier amines (e.g., N-methylpiperazine) or heterocycles (e.g., morpholine), which would occupy the S_894 steric field region differently and thereby alter receptor binding affinity.

Histamine H3 receptor CNS Diabetes

Antimicrobial Spectrum Differentiation: Piperidine versus Morpholine and Phthalimide 2-Amino-Thiadiazoles

A systematic antimicrobial evaluation of three series of 5-substituted 2-amino-1,3,4-thiadiazoles—derived from piperidine, morpholine, and phthalimide—demonstrates that the nature of the C5 amine substituent differentially modulates antibacterial spectrum and potency [1]. Among the piperidine-derived series (C4 a-j), distinct MIC profiles were observed against Gram-positive and Gram-negative bacterial strains. This class-level evidence indicates that substitution with piperidine yields an antimicrobial fingerprint that is not interchangeable with morpholine- or phthalimide-derived analogs; procurement decisions for antimicrobial screening campaigns should therefore be guided by the specific amine substituent present on the thiadiazole core.

Antimicrobial Antibacterial SAR

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine (CAS 71125-46-7): Evidence-Supported Research Application Scenarios


Helicobacter pylori Urease Inhibitor Hit Identification and SAR Expansion

5-Piperidin-1-yl-1,3,4-thiadiazol-2-amine serves as a validated starting point for H. pylori urease inhibitor discovery programs, with established moderate inhibitory activity (IC₅₀ = 2.28 µM) [1]. Research groups may procure this compound as a reference standard or as a scaffold for systematic SAR exploration, including variation of the piperidine ring (e.g., substitution, ring expansion/contraction) or modification of the thiadiazole core, to improve potency and selectivity against H. pylori urease.

Histamine H₃ Receptor Antagonist Lead Optimization

Based on 3D-QSAR evidence demonstrating the critical role of steric and electrostatic fields near the piperidine moiety for H₃ receptor antagonism [1], this compound provides an entry point for medicinal chemistry campaigns targeting H₃-related indications (e.g., diabetes, cognitive disorders). Procurement of the piperidine-substituted scaffold enables exploration of substitutions at the piperidine nitrogen or C2 amine to modulate steric occupancy at the S_894 grid point, guided by the QSAR model's predictive framework.

Antibacterial Scaffold Diversification in Gram-Positive/Gram-Negative Screening Cascades

Systematic antimicrobial evaluation has established that piperidine-derived 2-amino-1,3,4-thiadiazoles exhibit a distinct antibacterial spectrum compared to morpholine- or phthalimide-derived analogs [1]. This compound is therefore indicated for inclusion in focused screening libraries where differentiation of amine-substituted thiadiazole scaffolds is a program objective. Procurement supports hit expansion and lead generation efforts targeting novel antibacterial agents with defined Gram-positive or Gram-negative selectivity profiles.

Technical Documentation Hub

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